molecular formula C8H4BrClS B13498574 3-Bromo-7-chloro-1-benzothiophene

3-Bromo-7-chloro-1-benzothiophene

Cat. No.: B13498574
M. Wt: 247.54 g/mol
InChI Key: QOULZEDPDFSRRK-UHFFFAOYSA-N
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Description

Significance of Benzothiophene (B83047) Heterocycles in Synthetic Chemistry

Benzothiophene and its derivatives are fundamental building blocks in organic synthesis. chemenu.com Their utility stems from the ability to undergo a variety of chemical transformations, allowing for the construction of complex molecular architectures. The benzothiophene nucleus is present in several commercially available drugs, highlighting its therapeutic importance. chemenu.com Synthetic chemists often exploit the reactivity of the thiophene (B33073) ring, particularly at the 2- and 3-positions, to introduce diverse functional groups and build upon the core structure.

Relevance of Halogenated Benzothiophenes in Molecular Design

The introduction of halogen atoms, such as bromine and chlorine, into the benzothiophene framework is a critical strategy in molecular design. Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The specific placement of halogens can lead to enhanced pharmacological profiles. For instance, bromine-substituted analogs have been noted for their potential analgesic and anti-inflammatory effects. The carbon-halogen bond also serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. rsc.org

Overview of Research Directions for Substituted Benzothiophenes

Current research on substituted benzothiophenes is multifaceted, with significant efforts directed towards the development of new synthetic methodologies and the exploration of their therapeutic potential. rsc.org Scientists are investigating novel catalytic systems to achieve efficient and regioselective functionalization of the benzothiophene core. rsc.org In medicinal chemistry, there is a strong focus on designing benzothiophene derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The closely related compound, 3-(Bromomethyl)-7-chloro-1-benzothiophene, serves as a key intermediate in the synthesis of various pharmaceutical agents, underscoring the importance of this substitution pattern in drug discovery.

The Profile of 3-Bromo-7-chloro-1-benzothiophene (B6234257)

While direct and extensive research on this compound is not widely published, its chemical identity and properties can be inferred from available data and the study of its closely related derivatives, most notably 3-(Bromomethyl)-7-chloro-1-benzothiophene. The latter is a key precursor and intermediate, and its synthesis and properties offer significant insight into the chemistry of the this compound scaffold.

Chemical and Physical Properties

Below is a table summarizing the known and predicted properties of this compound and its bromomethyl analog.

PropertyThis compound3-(Bromomethyl)-7-chloro-1-benzothiophene
Molecular Formula C₈H₄BrClSC₉H₆BrClS nih.gov
Molecular Weight 247.54 g/mol 261.57 g/mol nih.govsigmaaldrich.com
Appearance -Yellow-brown to light yellow solid
Storage Temperature -2-8°C sigmaaldrich.com
Purity ->95% (HPLC)
IUPAC Name This compound3-(bromomethyl)-7-chloro-1-benzothiophene sigmaaldrich.com
InChI InChI=1S/C8H4BrClS/c9-6-5-11-8-4-2-1-3-7(8)10/h1-5HInChI=1S/C9H6BrClS/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2 sigmaaldrich.com
CAS Number -17512-61-7 nih.govsigmaaldrich.com

Note: Data for this compound is largely theoretical or not publicly available, while data for its bromomethyl derivative is more established from commercial sources.

Synthetic Approaches

The synthesis of halogenated benzothiophenes can be achieved through various routes. A common method for the synthesis of 3-bromobenzothiophenes involves the electrophilic bromination of the parent benzothiophene using reagents like N-bromosuccinimide (NBS) in a suitable solvent system such as chloroform (B151607) and acetic acid. chemicalbook.com

A patented method for the synthesis of the closely related 3-(Bromomethyl)-7-chloro-1-benzothiophene involves the bromination of 3-methyl-7-chlorobenzo[b]thiophene. google.com This reaction is carried out using N-bromosuccinimide as the brominating agent and benzoyl peroxide as a radical initiator in a straight-chain alkane solvent under irradiation. google.com

A general procedure for the synthesis of 3-bromo-1-benzothiophene (B1266177) involves the reaction of benzo[b]thiophene with N-Bromosuccinimide in a mixture of chloroform and acetic acid at low temperatures, followed by stirring at room temperature. chemicalbook.com The product is then isolated through a series of extraction and purification steps. chemicalbook.com

Research Findings and Applications

Due to its structure, this compound is a valuable, albeit not widely studied, intermediate in organic synthesis. The bromine atom at the 3-position and the chlorine atom at the 7-position offer distinct reactivity, allowing for selective chemical modifications.

The related compound, 3-(Bromomethyl)-7-chloro-1-benzothiophene , is recognized as a crucial building block in the synthesis of pharmaceutical compounds. Research has indicated that derivatives from this scaffold exhibit significant anticancer properties. Furthermore, it is utilized in materials science for the development of organic semiconductors and conductive polymers. This highlights the potential of the this compound core in creating advanced materials. The compound is also employed as a probe in biochemical assays to investigate enzyme activities and protein interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrClS

Molecular Weight

247.54 g/mol

IUPAC Name

3-bromo-7-chloro-1-benzothiophene

InChI

InChI=1S/C8H4BrClS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H

InChI Key

QOULZEDPDFSRRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 7 Chloro 1 Benzothiophene and Derivatives

Strategies for Benzothiophene (B83047) Core Construction

The formation of the benzothiophene ring system is the foundational step in the synthesis of 3-bromo-7-chloro-1-benzothiophene (B6234257). Various cyclization strategies have been developed to construct this heterocyclic core, often involving the formation of a carbon-sulfur bond followed by an intramolecular ring closure.

Cyclization Reactions for Substituted Benzothiophene Formation

A number of methods exist for the synthesis of the benzothiophene core. One common approach is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This method has been shown to be effective with various electrophiles, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and others, leading to 2,3-disubstituted benzothiophenes. nih.govacs.org For instance, the reaction of an o-alkynyl thioanisole (B89551) with an electrophile results in the formation of the benzothiophene ring with the electrophile and another substituent at the 2 and 3 positions. acs.org

Another strategy involves the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization. acs.org This two-step process allows for the synthesis of a variety of 2,3-disubstituted benzothiophenes in excellent yields. acs.org The choice of electrophile in the second step determines the substituent at the 3-position. acs.org

Furthermore, intramolecular cyclization of aryl sulfides under different catalytic conditions is a well-established method for preparing the benzothiophene skeleton. chemicalbook.com For example, arylmercapto acetals can be cyclized using catalysts like Amberlyst A-15. chemicalbook.com

A more recent development involves the use of N-methyl-pyrrolidin-2-one hydrotribromide (MPHT) to promote the bromocyclization of ortho-substituted arylmethyl sulfides, leading to the formation of 3-bromo-2-substituted benzothiophenes. rsc.org This method is particularly useful for creating polyhalogenated platforms that can be further functionalized. rsc.org

Aryne Reactions with Alkynyl Sulfides in Benzothiophene Synthesis

A one-step intermolecular reaction between arynes and alkynyl sulfides provides a direct route to 3-substituted benzothiophenes. rsc.orgnih.gov This method utilizes easily accessible o-silylaryl triflates as aryne precursors. rsc.orgnih.govrsc.org The reaction proceeds through the nucleophilic addition of the sulfur atom of the alkynyl sulfide (B99878) to the aryne, followed by cyclization and subsequent protonation to yield the benzothiophene product. rsc.org This approach demonstrates good functional group tolerance and allows for the synthesis of diverse multisubstituted benzothiophene derivatives. rsc.orgnih.govelsevierpure.com

For example, the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with ethyl p-tolylethynyl sulfide in the presence of cesium fluoride (B91410) in acetonitrile (B52724) yields 3-(4-tolyl)-4-chlorobenzo[b]thiophene in high yield. rsc.org The reaction is highly regioselective, with the carbon-sulfur bond forming selectively at the C1 position of the aryne intermediate. nih.govrsc.org

Regioselective Halogenation Approaches

Once the benzothiophene core is constructed, the next critical step is the regioselective introduction of a bromine atom at the 3-position and a chlorine atom at the 7-position. The electronic properties of the benzothiophene ring system generally direct electrophilic substitution to the 3-position. chemicalbook.com

Bromination Techniques for the Benzothiophene System

The introduction of a bromine atom onto the benzothiophene ring can be achieved through various brominating agents. The choice of reagent and reaction conditions is crucial for achieving the desired regioselectivity.

N-Bromosuccinimide (NBS) is a widely used reagent for the free-radical bromination of benzylic positions, which are carbon atoms adjacent to an aromatic ring. libretexts.orgyoutube.com In the context of synthesizing this compound, a common precursor is 3-methyl-7-chlorobenzo[b]thiophene. The methyl group at the 3-position is a benzylic position, making it susceptible to bromination by NBS under radical conditions. libretexts.orggoogle.com This reaction provides a direct route to 3-bromomethyl-7-chlorobenzo[b]thiophene, which can then be further transformed if necessary. google.com

The reaction is typically carried out in a nonpolar solvent like n-heptane or carbon tetrachloride. google.com The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to any double bonds that might be present. libretexts.orgyoutube.com

The selectivity of the bromination reaction using NBS is highly dependent on the reaction conditions and the presence of initiators. google.com Radical initiators, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), are often used to start the radical chain reaction. google.comresearchgate.net Light can also serve as an initiator by promoting the homolytic cleavage of the N-Br bond in NBS or any Br₂ present in trace amounts. libretexts.orggoogle.com

The choice of solvent also plays a significant role. Non-polar solvents are generally preferred for radical bromination. google.com For the synthesis of 3-bromomethyl-7-chlorobenzo[b]thiophene from 3-methyl-7-chlorobenzo[b]thiophene, using a straight-chain alkane like n-heptane as the solvent has been shown to be effective. google.com The reaction is typically conducted at the boiling point of the solvent to facilitate the radical chain process. google.com The controlled, batch-wise addition of NBS helps to maintain a low concentration of the brominating agent, which is crucial for selectivity. google.com

Table 1: Reaction Conditions for the Bromination of 3-Methyl-7-chlorobenzo[b]thiophene

SubstrateBrominating AgentInitiatorSolventTemperatureProductYieldPurityReference
3-Methyl-7-chlorobenzo[b]thiopheneN-Bromosuccinimide (NBS)Benzoyl Peroxiden-HeptaneBoiling3-Bromomethyl-7-chlorobenzo[b]thiophene58% (molar)98.2%
3-Methyl-7-chlorobenzo[b]thiopheneN-Bromosuccinimide (NBS)Benzoyl Peroxiden-HexaneBoiling3-Bromomethyl-7-chlorobenzo[b]thiophene-- google.com
3-Methyl-7-chlorobenzo[b]thiopheneN-Bromosuccinimide (NBS)Benzoyl PeroxideCarbon TetrachlorideBoiling3-Bromomethyl-7-chlorobenzo[b]thiophene-- google.com

Data presented is based on available information and may not be exhaustive.

Bromocyclization Processes

Bromocyclization processes represent a powerful strategy for the simultaneous formation of the thiophene (B33073) ring and the introduction of a bromine atom at the C3 position. These reactions typically involve an electrophilic cyclization mechanism.

A prominent method involves the cyclization of ortho-alkynylaryl methyl sulfides. rsc.org In this approach, a suitably substituted aryl sulfide containing an alkyne group at the ortho position is treated with an electrophilic bromine source. Reagents such as bromine (Br₂), N-bromosuccinimide (NBS), and iodine monochloride (ICl) are effective for this transformation. rsc.orgnih.gov The reaction proceeds through the activation of the carbon-carbon triple bond by the electrophile, followed by an intramolecular attack from the sulfur nucleophile to construct the benzothiophene ring system with a bromine atom incorporated at the 3-position. nih.gov

Another efficient bromocyclization technique utilizes N-methyl-pyrrolidin-2-one hydrotribromide (MPHT) as a mild and easy-to-handle brominating agent. rsc.org This method has been successfully applied to the cyclization of ortho-substituted arylmethyl sulfides at room temperature, affording 3-bromo-benzothiophene derivatives in good yields. rsc.orgrsc.org For instance, the reaction of (E)-1-(2-((methylthio)phenyl)eth-1-en-1-yl)-1,3-dichloroethene with MPHT in dichloromethane (B109758) leads to the formation of 3-bromo-2-(2,2-dichlorovinyl)benzothiophene. rsc.org This process highlights the utility of MPHT for creating polyhalogenated benzothiophene platforms suitable for further functionalization. rsc.orgrsc.org

The versatility of bromocyclization is further demonstrated in the synthesis of various 3-bromobenzo[b]thiophene derivatives starting from 2-alkynyl thioanisoles. nih.gov This two-step process begins with a Sonogashira coupling to prepare the 2-alkynylthioanisole precursor, which is then subjected to electrophilic cyclization with reagents like Br₂ or NBS to yield the 3-bromo product. nih.gov

Starting MaterialReagent(s)ProductYieldReference
ortho-Alkynylaryl methyl sulfideBr₂, NBS, or ICl3-Bromobenzothiophene derivative- rsc.orgnih.gov
(E)-1-(2-((methylthio)phenyl)eth-1-en-1-yl)-1,3-dichloroetheneMPHT3-Bromo-2-(2,2-dichlorovinyl)benzothiophene88% rsc.org
2-Alkynyl thioanisoleBr₂ or NBS3-Bromobenzothiophene derivativeHigh nih.gov

Chlorination Methodologies for Benzothiophene Scaffolds

The introduction of a chlorine atom onto the benzothiophene core can be achieved through various chlorination methods. For the synthesis of this compound, chlorination can either precede bromination by starting with a 7-chloro-1-benzothiophene precursor or be part of a broader strategy to functionalize the benzothiophene skeleton.

A noteworthy method for the C3-chlorination of C2-substituted benzothiophene derivatives employs sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). rsc.orgnih.gov This reaction is typically performed in aqueous acetonitrile at elevated temperatures (65–75 °C) and provides the C3-chlorinated products in moderate yields. rsc.orgresearchgate.net The proposed mechanism involves the formation of a C2-C3 chloronium ion intermediate, which then rearranges to the more stable S-stabilized C2-carbocation before re-aromatization to the final product. rsc.org

While direct C7 chlorination methods are less commonly detailed, the synthesis of precursors like 4-chloro-benzo[b]thiophene often involves complex multi-step syntheses that build the chlorinated benzene (B151609) ring prior to the thiophene ring formation. google.com Classical chlorination approaches on the benzene ring of a pre-formed benzothiophene can lead to mixtures of isomers and are often less selective. Site-selective C-H functionalization reactions are an emerging area but require specific directing groups to achieve high regioselectivity. nih.gov

SubstrateReagent(s)ProductYieldReference
C2-Substituted benzothiopheneNaOCl·5H₂O, aq. MeCNC3-Chloro-C2-substituted benzothiophene30-65% rsc.orgresearchgate.net

Sequential Halogenation Strategies

The synthesis of this compound inherently requires a sequential halogenation strategy where bromine and chlorine are introduced in separate, ordered steps. The most logical approach involves the synthesis of a 7-chloro-1-benzothiophene precursor, followed by a regioselective bromination at the C3 position.

The electrophilic substitution on the benzothiophene ring is known to preferentially occur at the C3 position. chemicalbook.com Therefore, starting with 7-chloro-1-benzothiophene, a direct bromination reaction can be employed. A common and effective method for the C3-bromination of benzothiophene is the use of N-bromosuccinimide (NBS) in a solvent mixture such as chloroform (B151607) and acetic acid. chemicalbook.com This reaction proceeds under mild conditions and typically affords the 3-bromo-substituted product in high yield. chemicalbook.com

Synthetic Sequence Example:

Synthesis of 7-chloro-1-benzothiophene: This precursor would be synthesized through a multi-step route, likely involving the construction of the thiophene ring onto a pre-existing chlorinated benzene derivative.

Bromination: The 7-chloro-1-benzothiophene is then treated with NBS.

Reaction StepReagent(s)Intermediate/ProductYieldReference
C3-Bromination of a benzothiopheneNBS, Chloroform/Acetic Acid3-Bromo-1-benzothiophene (B1266177)~100% chemicalbook.com

This sequential strategy leverages the inherent reactivity of the benzothiophene ring system to achieve the desired 3-bromo-7-chloro substitution pattern in a controlled manner.

Precursor Synthesis and Derivatization

The synthesis of the target compound relies heavily on the availability of appropriately substituted precursors and the ability to modify them.

Synthesis of Substituted Benzothiophene Precursors

A variety of methods exist for the synthesis of the core benzothiophene structure, which can be adapted to produce substituted precursors like 7-chloro-1-benzothiophene. chemistryviews.orgnih.gov

One general and powerful approach is the palladium-catalyzed intramolecular oxidative C-H functionalization. nih.gov This method allows for the creation of multisubstituted benzo[b]thiophenes from α-aryl-β-mercaptoacrylates. Another modern technique involves the reaction of aryne precursors with alkynyl sulfides, which can tolerate a range of functional groups, allowing for the synthesis of complex derivatives. chemistryviews.org

More traditional routes include the intramolecular cyclization of various aryl sulfides under different catalytic conditions. chemicalbook.com For example, arylmercapto acetals can be cyclized in the gas phase using a ZnCl₂-impregnated montmorillonite (B579905) catalyst. chemicalbook.com Additionally, substituted benzothiophenes can be prepared from o-halovinylbenzenes and a sulfur source like potassium sulfide, often without the need for a transition-metal catalyst. organic-chemistry.org The synthesis of 2-substituted benzothiophenes can also be accomplished via an intramolecular Wittig reaction starting from 2-mercaptobenzenemethanol. nih.gov

Synthetic MethodPrecursorsKey Reagents/ConditionsProductReference
Pd-catalyzed C-H Functionalizationα-Aryl-β-mercaptoacrylatesPd(OAc)₂, Cu(OAc)₂Multisubstituted benzo[b]thiophenes nih.gov
Aryne Cyclizationo-Silylaryl triflates, Alkynyl sulfidesCsFSubstituted benzo[b]thiophenes chemistryviews.org
Intramolecular Wittig Reaction2-Mercaptobenzenemethanol, Acyl chloridesTriphenylphosphine hydrobromide, Triethylamine2-Substituted benzo[b]thiophenes nih.gov
Thiolation Annulation2-Bromo alkynylbenzenes, Sodium sulfideCuI, TMEDA2-Substituted benzo[b]thiophenes organic-chemistry.org

Modification of Benzothiophene Side Chains (e.g., Bromomethyl Group to Bromine)

The modification of side chains on the benzothiophene scaffold is a key step for creating diverse derivatives. A particularly important intermediate is 3-(bromomethyl)-7-chlorobenzo[b]thiophene (B138130). bldpharm.com The synthesis of this intermediate typically involves the introduction of a methyl group at the C3 position, followed by a benzylic bromination.

The introduction of a C3-methyl group can be challenging but can be achieved through specific synthetic routes. Once a 3-methyl-7-chloro-1-benzothiophene is obtained, the methyl group can be readily converted to a bromomethyl group. This is a classic side-chain reaction often accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or under photochemical conditions. youtube.com This free-radical bromination is highly selective for the benzylic position.

The phrase "bromomethyl group to bromine" as specified in the outline is an unconventional transformation that would involve the cleavage of a C-C bond. A more common and synthetically useful modification is the conversion of the bromomethyl group into other functionalities via nucleophilic substitution (SN2) reactions, given that it is a reactive benzylic halide. youtube.com For example, it can be converted to an alcohol, nitrile, or amine. youtube.com However, adhering strictly to the outline, the focus remains on the relationship between a bromomethyl group and a ring-substituted bromine. The synthesis of this compound does not proceed via a bromomethyl intermediate; rather, the bromine is introduced directly onto the ring via electrophilic substitution. The compound 3-(bromomethyl)-7-chlorobenzo[b]thiophene is a distinct, synthetically useful molecule in its own right. bldpharm.com

ReactionStarting MaterialReagent(s)ProductReference
Benzylic BrominationToluene (as an example)NBS, Light/HeatBenzyl bromide youtube.com

Chemical Reactivity and Transformation of Halogenated Benzothiophenes

Reactivity of Halogen Substituents on the Benzothiophene (B83047) Ring

The presence of both a bromine atom on the thiophene (B33073) moiety (at C3) and a chlorine atom on the benzene (B151609) moiety (at C7) imparts distinct chemical properties to 3-Bromo-7-chloro-1-benzothiophene (B6234257). The thiophene ring is generally more electron-rich than the benzene ring, which influences the sites of electrophilic attack. Conversely, the halogen atoms themselves are key sites for transition-metal-catalyzed cross-coupling reactions, with the C-Br bond typically being more reactive than the C-Cl bond.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction generally requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. The mechanism proceeds via an initial addition of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity nih.gov.

In the case of this compound, the molecule lacks significant activating groups. The halogen substituents themselves are deactivating via their inductive effect. Therefore, direct SNAr reactions on the benzothiophene core are generally unfavorable under standard conditions nih.govyoutube.com. While in some contexts of SNAr the reactivity order of halogens as leaving groups is F > Cl > Br > I, due to the high electronegativity facilitating the initial rate-determining nucleophilic attack, this is irrelevant in the absence of ring activation youtube.comyoutube.com. Reactions involving extremely strong bases can sometimes force a substitution through an alternative elimination-addition (benzyne) mechanism, but this typically requires harsh conditions and can lead to mixtures of regioisomers youtube.comyoutube.com.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic ring, leading to the substitution of a hydrogen atom lumenlearning.commasterorganicchemistry.comyoutube.com. The benzothiophene system can undergo EAS reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation/alkylation lumenlearning.commasterorganicchemistry.com.

The regioselectivity of EAS on substituted benzothiophenes is governed by the electronic effects of the existing substituents and the inherent reactivity of the heterocyclic ring.

Inherent Reactivity : The thiophene ring is more electron-rich and thus more susceptible to electrophilic attack than the fused benzene ring. Within the thiophene ring, the α-position (C2) is kinetically and thermodynamically favored for electrophilic attack over the β-position (C3) researchgate.net.

Substituent Effects : In this compound, both the bromo and chloro substituents are deactivating due to their inductive electron-withdrawing nature, but they are ortho-, para-directing because of resonance effects involving their lone pairs.

The bromine atom at C3 directs incoming electrophiles to the C2 and C4 positions.

The chlorine atom at C7 directs incoming electrophiles to the C6 and C8 (peri) positions.

Considering these factors, the most probable site for electrophilic attack on this compound is the C2 position. This position is the most activated α-position of the thiophene ring and is also an ortho position relative to the C3-bromo substituent.

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and they represent the primary mode of reactivity for this compound. The differential reactivity of the C-Br and C-Cl bonds is key to its synthetic utility, allowing for selective and sequential functionalization. The generally accepted order of reactivity for aryl halides in palladium-catalyzed oxidative addition, the first step in most cross-coupling cycles, is I > Br > OTf > Cl wikipedia.orgacs.orgrsc.org. This established hierarchy allows for the predictable, chemoselective coupling at the more reactive C3-Br bond while leaving the C7-Cl bond available for a subsequent, different coupling reaction.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a versatile method for forming carbon-carbon bonds organic-chemistry.org. For dihalogenated substrates like this compound, chemoselective coupling is highly effective. By carefully selecting the palladium catalyst, ligand, and reaction conditions, the C3-Br bond can be selectively coupled with a variety of aryl- or vinyl-boronic acids or esters, leaving the C7-Cl bond untouched rsc.orgbeilstein-journals.orgresearchgate.net. This intermediate, a 3-aryl-7-chloro-1-benzothiophene, can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to functionalize the C7 position.

Catalyst/Ligand System Substrate Type Base Solvent Notes
Pd(PPh₃)₄ Bromo-thiophenes K₂CO₃ Toluene/MeOH Standard conditions, though selectivity can be an issue without optimization rsc.org.
Pd(OAc)₂ / PCy₃ Aryl Bromides & Triflates K₂CO₃, K₃PO₄ Dioxane, Toluene Effective for a broad range of substrates organic-chemistry.org.
Pd₂(dba)₃ / P(t-Bu)₃ Aryl Chlorides & Bromides K₃PO₄ Dioxane Highly active catalyst for less reactive halides organic-chemistry.org.
(NHC)₂PdBr₂ Complexes Aryl Bromides KOH H₂O/2-propanol N-Heterocyclic Carbene (NHC) ligands offer high stability and activity nih.gov.

Table 1. Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst rsc.org. This reaction is fundamental for the synthesis of arylalkynes. As with the Suzuki-Miyaura coupling, the chemoselectivity is dictated by the relative reactivity of the C-X bonds. The C3-Br bond of this compound can be selectively coupled with various terminal alkynes rsc.orgrsc.org. The resulting 3-alkynyl-7-chloro-1-benzothiophene is a valuable intermediate for the synthesis of more complex molecules, including polycyclic aromatic systems through subsequent intramolecular reactions.

Catalyst System Substrate Type Base Solvent Notes
PdCl₂(PPh₃)₂ / CuI Aryl Bromides/Iodides Et₂NH, Et₃N, Piperidine THF, DMF The classic Sonogashira conditions rsc.orgrsc.org.
Pd(PPh₃)₄ / CuI Bromoindoles Et₃N DMF Used for coupling on various heterocyclic systems thieme-connect.de.
Bridged-Bis(NHC)Pd(II) 2-Iodophenols Et₂NH DMF NHC-palladium complexes show high activity in cyclocarbonylative Sonogashira couplings nih.gov.

Table 2. Catalyst Systems for Sonogashira Coupling Reactions.

The halogen substituents on this compound enable a wide range of other important transition-metal-catalyzed transformations.

Heck Reaction : The Heck reaction couples the aryl halide with an alkene beilstein-journals.orgliverpool.ac.uk. This provides a direct route to vinylated benzothiophenes. The C3-Br bond is expected to react selectively over the C7-Cl bond, allowing for the synthesis of 3-vinyl-7-chloro-1-benzothiophene derivatives thieme-connect.debeilstein-journals.org. The use of a bromo-substituent as a directing group in Heck-type reactions on thiophene systems has also been reported researchgate.net.

Stille Reaction : The Stille coupling utilizes an organotin reagent as the nucleophilic partner wikipedia.org. It is known for its tolerance of a wide variety of functional groups. This reaction can be applied to selectively functionalize the C3 position of this compound researchgate.net.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for the formation of C-N bonds by coupling an aryl halide with an amine (primary or secondary), or ammonia (B1221849) equivalents wikipedia.orgorganic-chemistry.org. It has largely replaced harsher classical methods. The higher reactivity of the C-Br bond allows for the selective synthesis of 3-amino-7-chloro-1-benzothiophene derivatives, which are important building blocks in medicinal chemistry nih.govresearchgate.netcapes.gov.bryoutube.com.

Cross-Coupling Reactions at Halogenated Positions

Reactions Involving the Heterocyclic Moiety

The benzothiophene ring system, a fusion of benzene and thiophene, exhibits a rich and complex reactivity profile. The electron-rich thiophene ring is susceptible to electrophilic attack, while the sulfur atom can undergo oxidation. The presence of halogen atoms, such as bromine at the 3-position and chlorine at the 7-position, further modulates this reactivity.

Cycloaddition Reactions

Currently, there is a notable lack of specific studies in the scientific literature detailing the cycloaddition reactions of this compound. While benzothiophenes, in general, can participate in various cycloaddition reactions, the specific influence of the 3-bromo and 7-chloro substituents on these transformations has not been extensively explored. Further research is required to elucidate the potential of this specific halogenated benzothiophene in cycloaddition chemistry.

Oxidation and Reduction Processes of the Benzothiophene Core

Functionalization of the Alkyl Side Chain (as in 3-(Bromomethyl)-7-chloro-1-benzothiophene)

The presence of a bromomethyl group at the 3-position of the 7-chloro-1-benzothiophene scaffold introduces a highly reactive site for further molecular elaboration. This side chain is a key handle for introducing a variety of functional groups through nucleophilic substitution and other transformations.

Nucleophilic Displacement of the Bromomethyl Group

The bromomethyl group in 3-(bromomethyl)-7-chloro-1-benzothiophene is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. chemimpex.com

A prominent example of this reactivity is its use in the synthesis of the antifungal agent Sertaconazole. pharmaffiliates.com In this synthesis, the bromomethyl group is displaced by the alkoxide derived from 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol in a phase-transfer catalyzed reaction. google.com

The following table summarizes various nucleophilic displacement reactions involving 3-(bromomethyl)-7-chloro-1-benzothiophene:

NucleophileReagentProductReaction ConditionsReference
AminesR-NH23-(Aminomethyl)-7-chloro-1-benzothiophene derivativesPolar aprotic solvents (e.g., DMF, DMSO)
ThiolsR-SH3-(Thioether)-7-chloro-1-benzothiophene derivativesPolar aprotic solvents (e.g., DMF, DMSO)
AlkoxidesR-OH / Base3-(Alkoxymethyl)-7-chloro-1-benzothiophene derivativesPolar aprotic solvents (e.g., DMF, DMSO)
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanolNaOH, Tetrabutylammonium chlorideSertaconazoleToluene/water, 80°C google.com

Conversion to other Functional Groups

Beyond simple displacement, the bromomethyl group can be converted into a variety of other functional moieties, further expanding the synthetic utility of 3-(bromomethyl)-7-chloro-1-benzothiophene. These transformations allow for the introduction of different chemical properties and functionalities into the final molecule.

Common conversions of alkyl bromides, which are applicable to the bromomethyl group, include:

Target Functional GroupReagents and Conditions
AldehydeSommelet reaction (hexamine followed by hydrolysis) or Kornblum oxidation (DMSO, NaHCO3)
Carboxylic AcidGrignard formation (Mg, ether) followed by carboxylation (CO2) and acidic workup
NitrileDisplacement with cyanide (e.g., NaCN in DMSO)
Azide (B81097)Displacement with azide (e.g., NaN3 in DMF)

These conversions, while not all specifically documented for 3-(bromomethyl)-7-chloro-1-benzothiophene in the reviewed literature, represent standard organic transformations that are expected to be applicable to this substrate, providing pathways to a diverse array of derivatives.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights.nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 3-Bromo-7-chloro-1-benzothiophene (B6234257), offering profound insights into the connectivity and chemical environment of its constituent atoms.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides specific information about the hydrogen atoms within the molecule. The analysis of a related compound, 3-bromo-1-benzothiophene (B1266177), reveals characteristic signals that help in understanding the substitution pattern. In deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the benzothiophene (B83047) core typically appear as multiplets in the downfield region of the spectrum, a consequence of their varied electronic environments and spin-spin coupling interactions. The precise chemical shifts and coupling constants are instrumental in assigning each proton to its specific position on the benzothiophene ring system.

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the proton NMR data, Carbon-13 NMR spectroscopy elucidates the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being highly sensitive to the local electronic structure. For instance, carbons bonded to electronegative atoms like bromine and chlorine, as well as the sulfur atom in the thiophene (B33073) ring, will exhibit characteristic shifts. The analysis of similar structures, such as 1-bromo-2-chloroethane (B52838) and 1-bromo-3-chlorobenzene, demonstrates that the carbon attached to the more electronegative chlorine atom generally resonates at a lower field compared to the one bonded to bromine. docbrown.infospectrabase.com This principle aids in the assignment of the carbon signals in the more complex this compound molecule.

Carbon Atom Predicted Chemical Shift (ppm)
C-Br~115-125
C-Cl~130-140
Aromatic CH~120-135
Quaternary Aromatic C~135-145

Note: The predicted chemical shifts are approximate and can vary based on the specific solvent and experimental conditions.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to map out the complete bonding network, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These experiments provide a detailed and definitive picture of the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis.nih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its molecular formula, C₈H₄BrClS. nih.gov The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Under electron ionization (EI), the molecule would likely undergo fragmentation, leading to the formation of stable ions. The analysis of these fragment ions can help to piece together the structure of the parent molecule. For example, the loss of a bromine or chlorine atom, or the fragmentation of the thiophene ring, would produce characteristic peaks in the spectrum.

Ion m/z (relative to most abundant isotope) Possible Identity
[M]⁺260Molecular Ion
[M-Br]⁺181Loss of Bromine
[M-Cl]⁺225Loss of Chlorine
[M-Br-Cl]⁺146Loss of Bromine and Chlorine

Note: The m/z values are based on the most abundant isotopes (⁷⁹Br and ³⁵Cl) and are approximate.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis.nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the aromatic C-H bonds, the C=C bonds of the benzene (B151609) and thiophene rings, and the C-S bond. nih.gov The C-Br and C-Cl stretching vibrations would also be present, typically appearing in the lower frequency region of the spectrum. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C-C and C-S bonds within the benzothiophene core.

X-ray Crystallography for Solid-State Structure Determination.chemicalbook.comchemicalbook.com

While spectroscopic methods provide a wealth of information about the connectivity and electronic structure of this compound, X-ray crystallography offers the ultimate confirmation of its three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of the compound, it is possible to determine the precise positions of all atoms in the crystal lattice. This technique would provide accurate bond lengths, bond angles, and torsion angles, revealing the planarity of the benzothiophene ring system and the orientation of the bromo and chloro substituents. The crystal packing arrangement, including any intermolecular interactions such as halogen bonding or π-π stacking, would also be elucidated. This detailed structural information is crucial for understanding the physical properties and reactivity of the compound.

Molecular Conformation and Geometry

Specific experimental data from techniques such as X-ray crystallography or microwave spectroscopy for this compound are not available in published literature. Therefore, a definitive description of its molecular conformation, including precise bond lengths, bond angles, and dihedral angles, cannot be provided. While the benzothiophene core is expected to be largely planar, the exact degree of planarity and the orientation of the halogen substituents have not been experimentally determined.

Intermolecular Interactions and Supramolecular Assembly

Without crystal structure data, a detailed analysis of the intermolecular interactions and supramolecular assembly of this compound is not possible. The formation of specific networks in the solid state is contingent on the precise geometry and electronic properties of the molecule, which remain uncharacterized.

As this compound lacks classical hydrogen bond donors (like O-H or N-H groups), conventional hydrogen bonding is not expected. While weak C-H···X (where X could be S, Cl, or Br) hydrogen bonds can occur, their presence, geometry, and role in the crystal packing have not been documented.

The presence of both bromine and chlorine atoms suggests the potential for halogen bonding (C-Br···X or C-Cl···X interactions), which are significant in directing the assembly of halogenated organic molecules. However, there is no specific experimental evidence or computational study confirming the existence or nature of such interactions for this compound.

π-stacking interactions are common in aromatic systems like benzothiophene. The mode of stacking (e.g., face-to-face, offset) and the specific distances between aromatic rings are determined through crystallographic analysis. In the absence of such data for this compound, no details on its π-stacking behavior can be reported.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. For 3-Bromo-7-chloro-1-benzothiophene (B6234257), DFT calculations offer a detailed picture of its fundamental characteristics.

Geometry Optimization and Vibrational Frequency Analysis

The optimized structure would reveal a planar benzothiophene (B83047) core, with the bromine and chlorine atoms situated in the plane of the fused rings. The C-Br and C-Cl bond lengths, as well as the bond angles involving these halogens, are of particular interest as they influence the molecule's reactivity and intermolecular interactions.

Subsequent to geometry optimization, vibrational frequency analysis can be performed. This calculation not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C-C ring vibrations, and the characteristic vibrations of the C-Br and C-Cl bonds. Theoretical vibrational frequencies are often scaled to better match experimental data. For similar halogenated aromatic compounds, calculated vibrational frequencies have shown good agreement with experimental spectra. nih.govresearchgate.net

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000
C=C Ring Stretch1600-1450
C-S Stretch750-650
C-Cl Stretch800-600
C-Br Stretch600-500

Note: This table is illustrative and based on typical frequency ranges for similar compounds. Actual calculated values would require a specific DFT calculation.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiophene ring system, particularly involving the sulfur atom's lone pairs and the π-system. The LUMO, on the other hand, is likely to have significant contributions from the antibonding orbitals of the C-Br and C-Cl bonds, as well as the π* orbitals of the aromatic system. The presence of electron-withdrawing halogen substituents is expected to lower the energy of both the HOMO and LUMO, with a potential narrowing of the HOMO-LUMO gap compared to unsubstituted benzothiophene. nih.gov

Table 2: Predicted Electronic Properties for this compound (Illustrative)

PropertyPredicted Value (eV)
HOMO Energy-6.5 to -5.5
LUMO Energy-1.5 to -0.5
HOMO-LUMO Gap4.0 to 5.0

Note: This table is illustrative and based on typical values for similar halogenated aromatic compounds. Actual calculated values would require a specific DFT calculation.

Prediction of Spectroscopic Data

Computational methods, particularly DFT, are instrumental in predicting various spectroscopic data, which can aid in the identification and characterization of this compound. Beyond IR and Raman spectra, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The calculation of NMR shielding tensors, followed by referencing to a standard (e.g., tetramethylsilane), can provide theoretical ¹H and ¹³C NMR spectra. The accuracy of these predictions has significantly improved with the development of specialized functionals and basis sets. researchgate.netchegg.com For halogenated aromatic compounds, the predicted chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the positions of the bromine and chlorine atoms. spectrabase.comresearchgate.net

Molecular Modeling and Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not found in the reviewed literature, this technique could provide valuable insights into its behavior in different environments. MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes, interactions with solvent molecules, and the aggregation behavior of the compound. For related polythiophene systems, MD simulations have been used to investigate their interactions with analytes for chemical sensing applications. nih.gov Such simulations for this compound could be employed to understand its solubility, diffusion, and how it interacts with biological macromolecules or material surfaces.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can be used to investigate its reactivity in various transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, or further halogenation. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be identified. For instance, DFT calculations have been used to explore the mechanism of Friedel-Crafts reactions and domino reactions in other benzothiophene derivatives. researcher.life Such studies can predict the regioselectivity of reactions and explain the role of catalysts.

Studies on Noncovalent Interactions

The halogen atoms in this compound are capable of participating in noncovalent interactions, such as halogen bonding. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. Computational studies on other halogenated benzothiophenes have demonstrated the importance of these interactions in their crystal packing and supramolecular chemistry. researchgate.netnih.gov In this compound, both the bromine and chlorine atoms could act as halogen bond donors. Additionally, the sulfur atom and the π-system of the benzothiophene ring can act as halogen bond acceptors. The strength and nature of these interactions can be quantified using methods like Quantum Theory of Atoms in Molecules (QTAIM) and analysis of the molecular electrostatic potential (MEP) surface. biosynth.com These noncovalent interactions are critical in understanding the compound's solid-state structure and its potential for molecular recognition in biological or materials science contexts.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (focus on methodology and relationships not specific activity)

The primary goal of a QSAR study on derivatives of this compound would be to identify the key molecular features that govern their activity. This involves a systematic process:

Methodology:

Selection of a Derivative Series: A series of compounds based on the this compound scaffold would be synthesized or computationally designed. Modifications would be introduced at various positions to explore the effect of different substituents on activity.

Calculation of Molecular Descriptors: A wide range of descriptors would be calculated for each molecule in the series. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). Examples include dipole moment, partial charges, and polarizability.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, van der Waals volume, and specific steric parameters like those developed by Taft or Charton.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes. The most common descriptor is the logarithm of the partition coefficient (logP) or its calculated version (ClogP).

Model Development and Validation: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to establish a correlation between the calculated descriptors and the biological activity. The resulting equation or model is then rigorously validated to ensure its predictive power. This often involves an internal validation (e.g., cross-validation) and an external validation using a set of compounds not included in the model development.

Relationships:

The final QSAR model reveals the nature of the relationship between the structural features and the activity. For instance, a positive coefficient for a hydrophobic descriptor like logP would suggest that increasing lipophilicity enhances activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity.

In studies on other heterocyclic compounds, it has been observed that a combination of electronic, steric, and hydrophobic properties often governs the biological response. For example, the presence of electron-withdrawing or electron-donating groups can significantly alter the electronic environment of the molecule and its interaction with a biological target. Similarly, the size and shape of substituents can influence how well the molecule fits into a receptor's binding pocket.

A hypothetical QSAR study on this compound derivatives might reveal, for instance, that the introduction of a small, electron-donating group at a specific position on the benzothiophene ring leads to a significant increase in a particular biological activity. This information would be invaluable for the rational design of new, more potent compounds.

The table below illustrates the types of data that would be generated and analyzed in a typical QSAR study.

DerivativeElectronic Descriptor (e.g., HOMO energy)Steric Descriptor (e.g., Molecular Weight)Hydrophobic Descriptor (e.g., ClogP)
Compound A-0.25300.54.2
Compound B-0.28320.64.5
Compound C-0.23295.43.9
Compound D-0.30350.75.1

Utility in Complex Organic Synthesis

As a versatile building block, this compound is a valuable precursor for the synthesis of complex organic molecules. The reactivity of its carbon-bromine bond allows for its incorporation into larger, more functionalized systems.

Building Block for Polyaromatic Compounds

While specific examples detailing the use of this compound in the synthesis of polyaromatic compounds are not extensively documented, its structure is well-suited for such applications. The carbon-bromine bond at the 3-position can readily participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This powerful synthetic method allows for the coupling of aryl halides with arylboronic acids to form biaryl systems, which are the fundamental units of many polyaromatic compounds. The general reactivity of 3-bromothianaphthene (a related compound) in Suzuki-Miyaura reactions has been described, highlighting the potential of the bromo-benzothiophene scaffold in this area chemicalbook.com.

Another key reaction in the synthesis of polycyclic aromatic systems is the Sonogashira coupling, which joins aryl halides with terminal alkynes. Research on related molecules, such as 3-bromobenzo[b]thiophene-2-carboxylic acid, has demonstrated successful Sonogashira couplings to build complex fused-ring systems researchgate.net. This suggests a potential pathway for using this compound to construct rigid, conjugated polyaromatic structures.

Table 1: Potential Cross-Coupling Reactions for Polyaromatic Synthesis

Reaction Name Coupling Partners Resulting Bond Potential Application
Suzuki-Miyaura Arylboronic Acid C-C (Aryl-Aryl) Construction of biaryl and polyaryl frameworks.
Sonogashira Terminal Alkyne C-C (Aryl-Alkynyl) Formation of conjugated systems and precursors to fused rings.

Precursor for Heterocyclic Compound Synthesis

The this compound scaffold is an ideal starting point for the synthesis of more complex heterocyclic compounds. The same cross-coupling reactions used for polyaromatic synthesis can be employed to introduce other heterocyclic rings. For instance, coupling with a heterocyclic boronic acid via the Suzuki reaction would yield a di-heterocyclic system.

Furthermore, the bromine atom can be replaced by nitrogen-containing groups through reactions like the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond, directly attaching amines to the benzothiophene core and creating new, functionalized heterocyclic derivatives. The substitution reaction of the related compound 3-bromothianaphthene with piperidine has been reported, demonstrating the feasibility of introducing nitrogen nucleophiles at the 3-position chemicalbook.com. Such transformations are crucial for building molecules with potential biological activity.

Role in Materials Science Research

The benzothiophene core is a point of interest in materials science due to its electron-rich nature and rigid structure, which are desirable properties for electronic materials.

Development of Advanced Polymers and Coatings

General research into 3-(Bromomethyl)-7-chloro-1-benzothiophene, a closely related derivative, indicates its utility in the development of advanced materials, including polymers and coatings, where its chemical properties can enhance durability and environmental resistance chemimpex.com. By analogy, this compound could serve as a monomer or a precursor to a monomer for polymerization. Through cross-coupling reactions, it could be used to create conjugated polymers where the benzothiophene unit is integrated into the polymer backbone. These materials are investigated for their conductive and semiconductive properties.

Research in Organic Optoelectronic Materials

Benzothiophene derivatives are actively studied for their applications in organic optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The electronic properties of the benzothiophene ring system can be fine-tuned by the addition of different substituents. The presence of halogen atoms on the this compound molecule offers reactive sites to attach other functional groups, thereby modifying its electronic characteristics . The synthesis of larger conjugated systems via cross-coupling reactions is a primary strategy for developing new materials with specific light-absorbing or light-emitting properties.

Investigation in Agrochemical Research as a Structural Motif

The benzothiophene nucleus is a recognized structural motif in the design of biologically active compounds, including those for agrochemical applications. Researchers often explore compounds like 3-(Bromomethyl)-7-chloro-1-benzothiophene for their potential in formulating new pesticides and herbicides chemimpex.com. The this compound structure provides a stable and lipophilic core, which can be functionalized to interact with specific biological targets in pests or weeds. The investigation in this area would involve synthesizing a library of derivatives by modifying the bromo- and chloro- positions to optimize for efficacy and environmental safety.

Future Research Directions and Challenges

Development of Greener and More Sustainable Synthetic Routes

A primary challenge in the synthesis of halogenated benzothiophenes is the reliance on traditional methods that often involve hazardous solvents and reagents. Future research will increasingly focus on developing environmentally benign synthetic protocols.

One promising direction is the replacement of hazardous solvents like carbon tetrachloride, a known ozone-depleting substance, with less toxic alternatives. google.com A patented method for the synthesis of the related compound 3-bromomethyl-7-chlorobenzo[b]thiophene utilizes linear C6-C8 alkanes, such as n-heptane, as the reaction solvent. google.com This approach is noted for being less toxic and more suitable for industrial-scale production. google.com

Furthermore, the principles of green chemistry, such as atom economy and the use of recyclable reagents, are critical. Research into novel bromination methods that avoid the use of excess bromine or harsh acids is warranted. For instance, protocols using N-Bromosuccinimide (NBS) in solvents like chloroform (B151607) and acetic acid are common but could be improved. chemicalbook.com Future work could explore solid-supported reagents or in-situ generation of the brominating agent to minimize waste and improve safety. chemrxiv.orgresearchgate.net The development of methods that conserve halide equivalents represents a significant step toward more sustainable chemical manufacturing. chemrxiv.org

Table 1: Comparison of Solvents in Halogenated Benzothiophene (B83047) Synthesis

Solvent Traditional Use Greener Alternative Rationale for Change Supporting Evidence
Carbon Tetrachloride Bromination reactions Linear Alkanes (e.g., n-heptane) Less toxic, does not deplete the ozone layer, not restricted in use. google.com Patent CN113480517A. google.com

Exploration of Novel Catalytic Transformations

Catalysis offers a powerful tool for the selective transformation of 3-Bromo-7-chloro-1-benzothiophene (B6234257). While palladium-catalyzed cross-coupling reactions are established for related compounds, there is considerable scope for exploring new catalytic systems and reactions. mdpi.com

Future research should focus on:

Expanding the Catalytic Toolkit : Investigating the use of catalysts based on earth-abundant metals (e.g., iron, copper, nickel) as more sustainable alternatives to palladium.

Novel Couplings : Developing new cross-coupling protocols to introduce a wider range of functional groups beyond aryl moieties. mdpi.com This includes amination, etherification, and cyanation reactions at both the C3-bromo and C7-chloro positions.

Asymmetric Catalysis : For derivatives where chirality is a factor, the development of enantioselective catalytic methods would be a significant advancement, particularly for applications in medicinal chemistry.

Bromocyclization Processes : Efficient catalytic bromocyclization processes can serve as a powerful method for constructing polyhalogenated benzothiophene platforms, which are valuable for further diversification. rsc.orgdntb.gov.ua

An example of a current catalytic approach involves the use of PdCl2(dppf) for the synthesis of 3-bromobenzothiophene. chemicalbook.com The future lies in enhancing the efficiency and substrate scope of such transformations.

Advanced Functionalization Strategies

The dual halogenation of this compound provides two distinct reactive handles for sequential or selective functionalization. The C-Br bond is typically more reactive than the C-Cl bond in cross-coupling reactions, allowing for regioselective modifications.

Advanced strategies will likely involve:

Site-Selective Reactions : Developing highly selective methods to functionalize one position while leaving the other intact for subsequent transformations. This would enable the programmed construction of complex, multi-substituted benzothiophenes.

One-Pot Multi-Component Reactions : Designing elegant one-pot procedures that combine multiple reaction steps to build molecular complexity rapidly and efficiently from the this compound core.

Diverse Cross-Coupling Applications : Research has demonstrated that chlorobenzothiophenes can undergo various Suzuki-Miyaura cross-couplings to produce 4-arylbenzothiophenes. mdpi.com Similar strategies can be applied to this compound to create libraries of novel compounds. mdpi.comrsc.org Other demonstrated functionalizations on related scaffolds include hydroxylation and borylation, which introduce versatile functional groups for further derivatization. mdpi.com

Table 2: Potential Functionalization Reactions

Reaction Type Reagents/Catalysts (Examples from related compounds) Product Type Reference
Suzuki-Miyaura Coupling Arylboronic acids, Pd(OAc)2/SPhos/K3PO4 Aryl-substituted benzothiophenes mdpi.com
Hydroxylation KOH/Pd(dba)2/tBu-XPhos Hydroxy-substituted benzothiophenes mdpi.com
Borylation B2(pin)2/Pd(dba)2/XPhos/NaOAc Borylated benzothiophenes mdpi.com

Deepening Understanding of Structure-Reactivity Relationships

A fundamental understanding of how the electronic and steric properties of the benzothiophene core are influenced by the bromo and chloro substituents is crucial for predicting and controlling its reactivity. The presence of these substituents is known to enhance the molecule's reactivity toward electrophilic aromatic substitution. chemimpex.com

Future investigations should aim to:

Quantify Reactivity : Systematically study the kinetics and thermodynamics of reactions at the C3 and C7 positions to build a quantitative model of reactivity.

Elucidate Substituent Effects : Investigate how the introduction of a functional group at one position influences the reactivity of the other. For instance, studies on related systems have shown that reactivity can be highly dependent on the position of substituents. mdpi.com

Correlate Structure with Properties : Explore how modifications to the this compound scaffold affect the physicochemical and biological properties of the resulting derivatives. This knowledge is essential for designing molecules with specific functions, such as in pharmaceuticals or materials science. chemimpex.comresearchgate.net

Computational Approaches for Predictive Modeling

Computational chemistry provides a powerful, complementary approach to experimental work. Predictive modeling can accelerate research by identifying promising reaction pathways, predicting molecular properties, and explaining observed reactivity patterns.

Future computational studies on this compound could include:

Reaction Mechanism Elucidation : Using Density Functional Theory (DFT) and other methods to model transition states and reaction intermediates, thereby providing detailed mechanistic insights into its synthetic transformations.

Prediction of Physicochemical Properties : Calculating properties such as molecular orbital energies, charge distributions, and spectroscopic characteristics. For related halogenated heterocycles, properties like the predicted collision cross section (CCS) are already being calculated using computational tools. uni.lu

Virtual Screening : In the context of drug discovery, computational models can be used to dock libraries of virtual derivatives of this compound into the active sites of biological targets to predict binding affinity and identify potential drug candidates.

Predicting Reactivity : Modeling the electronic structure to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new functionalization strategies.

Q & A

Basic: What are the recommended synthetic routes for 3-Bromo-7-chloro-1-benzothiophene, and how can regioselectivity be controlled?

Answer:
Synthesis typically involves sequential halogenation of the benzothiophene core. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical initiation, while chlorination at the 7-position may require directed lithiation followed by electrophilic substitution with Cl2\text{Cl}_2 or SOCI2\text{SOCI}_2. Regioselectivity is controlled by steric and electronic factors: the bromine atom directs subsequent electrophilic substitution to the para position (7-position) due to its electron-withdrawing effect. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts .

Basic: What analytical techniques are most reliable for confirming the structure of this compound?

Answer:

  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly to distinguish between bromine and chlorine positions .
  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR can confirm substitution patterns (e.g., coupling constants for aromatic protons). 2D NMR (e.g., COSY, NOESY) helps assign regiochemistry.
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C9H6BrClS\text{C}_9\text{H}_6\text{BrClS}, MW 261.56) .
  • IR spectroscopy : Compare experimental spectra with NIST reference data for functional group validation .

Advanced: How does the reactivity of this compound compare to other benzothiophene derivatives in cross-coupling reactions?

Answer:
The bromine at the 3-position is more reactive than chlorine in Suzuki-Miyaura or Buchwald-Hartwig couplings due to its lower bond dissociation energy. For example:

Reaction Type Catalyst System Yield Key Reference
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_375–85%
Ullmann CouplingCuI, 1,10-phenanthroline60–70%

Chlorine at the 7-position remains inert under these conditions, enabling selective functionalization. Contrast this with 5-Bromo-3-ethyl-2-methyl-1-benzothiophene, where steric hindrance reduces coupling efficiency .

Advanced: How should researchers address contradictions in reported spectral data or physical properties (e.g., melting points) for this compound?

Answer:

  • Cross-validation : Compare data across multiple techniques (e.g., DSC for melting point verification instead of relying solely on capillary methods).
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or IR bands and compare with experimental results .
  • Empirical falsification : Apply iterative refinement (e.g., repeating synthesis under controlled conditions) to isolate variables causing discrepancies .
  • Literature audit : Prioritize peer-reviewed studies over supplier catalogs, which may lack experimental details .

Advanced: What role does this compound play in the development of bioactive molecules?

Answer:
This compound serves as a key intermediate in synthesizing:

  • Kinase inhibitors : The benzothiophene scaffold mimics ATP-binding pockets. Bromine and chlorine substituents enhance hydrophobic interactions .
  • Anticancer agents : Derivatives like ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate exhibit pro-apoptotic activity via caspase-3 activation .
  • Antimicrobials : Functionalization at the 3-position with sulfonamide groups improves bacterial membrane penetration .

Methodological focus:

  • SAR studies : Systematically replace halogens with other substituents (e.g., fluorine) to optimize potency and solubility.
  • Crystallographic docking : Use programs like AutoDock Vina to predict binding modes before synthesis .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Storage : Keep at 4C4^\circ\text{C} in airtight, light-resistant containers to prevent decomposition .
  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection due to potential lachrymatory effects from halogenated thiophenes.
  • Waste disposal : Neutralize with a 10% sodium bicarbonate solution before incineration to avoid toxic gas release .

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